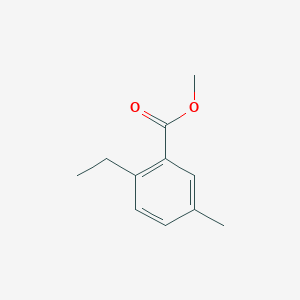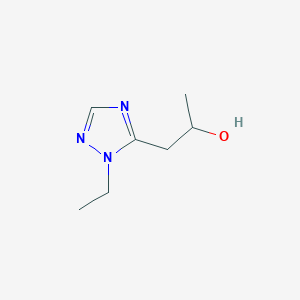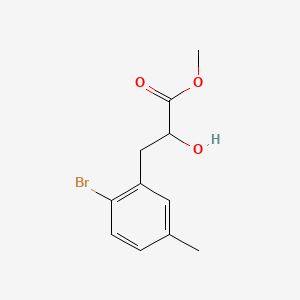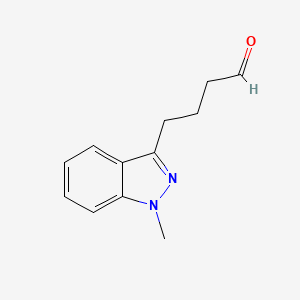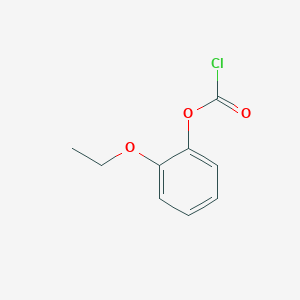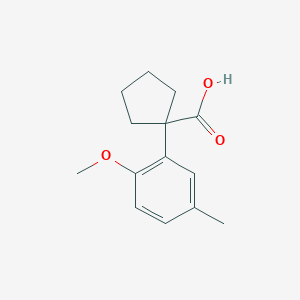
1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H18O3 This compound is characterized by a cyclopentane ring attached to a carboxylic acid group and a methoxy-methylphenyl group
Preparation Methods
The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylphenyl derivatives and cyclopentane derivatives.
Reaction Conditions: The key steps involve the formation of the cyclopentane ring and the introduction of the carboxylic acid group. This can be achieved through a series of reactions including Friedel-Crafts acylation, reduction, and oxidation.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Examples include 1-(2-Hydroxy-5-methylphenyl)cyclopentane-1-carboxylic acid and 1-(2-Fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-10-5-6-12(17-2)11(9-10)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |
InChI Key |
KUVZOIYLBQWSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


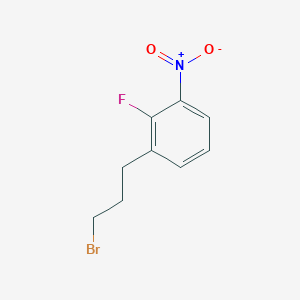


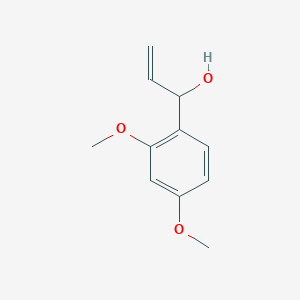



![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
